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Abstract
MAP855 is a highly potent and selective, orally bioavailable, ATP-competitive inhibitor of MEK1

and MEK2 (MEK1/2). Developed to address acquired resistance to existing BRAF/MEK

inhibitors, MAP855 demonstrates equipotent inhibition of both wild-type and mutant forms of

MEK1/2. This technical guide provides an in-depth overview of the discovery, mechanism of

action, preclinical pharmacology, and developmental status of MAP855. All quantitative data

are presented in structured tables, and key experimental methodologies are detailed. Signaling

pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a

comprehensive understanding of this promising therapeutic agent.

Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the

Ras/Raf/MEK/ERK cascade, is a critical regulator of cell proliferation, differentiation, and

survival.[1] Hyperactivation of this pathway, often driven by mutations in BRAF and RAS genes,

is a hallmark of many human cancers. While inhibitors targeting BRAF and MEK have shown

significant clinical efficacy, the development of acquired resistance, frequently through

mutations in MEK1/2, remains a major challenge.[2]

MAP855 emerged from a high-throughput screening campaign aimed at identifying novel ATP-

competitive MEK1/2 inhibitors.[2] Unlike allosteric MEK inhibitors that bind to a pocket adjacent
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to the ATP-binding site, ATP-competitive inhibitors directly compete with ATP for binding to the

kinase domain. This distinct mechanism of action provides a therapeutic strategy to overcome

resistance mediated by mutations that affect the allosteric pocket. MAP855 has demonstrated

comparable efficacy to clinically approved MEK inhibitors in preclinical models of BRAF-mutant

cancers.[2][3]

Discovery and Optimization
The discovery of MAP855 began with a high-throughput screening (HTS) hit, which was

subsequently optimized through a structure-based drug design approach.[2] Medicinal

chemistry efforts focused on improving potency, selectivity, and pharmacokinetic properties

while addressing metabolic liabilities. A key breakthrough in the optimization process was the

addition of three heavy atoms to an early tool compound, which resulted in a 100-fold increase

in cellular potency and a significant reduction in off-target effects, including Cyp3A4 inhibition.

[2]

Mechanism of Action
MAP855 is an ATP-competitive inhibitor of MEK1/2.[4] It binds to the ATP-binding pocket of

both MEK1 and MEK2, preventing the phosphorylation and subsequent activation of their

downstream targets, ERK1 and ERK2 (ERK1/2). By blocking the phosphorylation of ERK1/2,

MAP855 effectively inhibits the entire MAPK signaling cascade, leading to reduced cell

proliferation and induction of apoptosis in cancer cells with a hyperactivated pathway.[2]
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Figure 1: Simplified MAPK Signaling Pathway and Mechanism of MAP855 Inhibition.

Quantitative Data
In Vitro Potency

Target Assay IC50 (nM) Cell Line EC50 (nM)

MEK1/ERK2

Cascade
Biochemical 3 - -

pERK Inhibition Cellular - A375 5
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Table 1: In Vitro Potency of MAP855.[5]

Kinase Selectivity
A comprehensive kinase selectivity panel was used to assess the specificity of MAP855. The

detailed results from the primary publication's supplementary information would be tabulated

here, showcasing the IC50 values against a broad range of kinases to highlight its high

selectivity for MEK1/2.

(Note: The specific kinase panel data was not available in the provided search results. A

complete whitepaper would require accessing the supplementary information of the primary

publication.)

Pharmacokinetic Properties
Species Route Dose (mg/kg)

Bioavailability
(%)

Clearance

Mouse IV 3 - Medium

PO 10 Good

Rat IV - - Medium

PO - Good

Dog IV - - -

PO - - -

Table 2: Summary of Pharmacokinetic Parameters of MAP855 in Preclinical Species.[5]

Experimental Protocols
MEK1/ERK2 Cascade Biochemical Assay
The inhibitory activity of MAP855 on the MEK1/ERK2 cascade was determined using a

biochemical assay. The protocol involves the incubation of recombinant active MEK1 with its

substrate, inactive ERK2, in the presence of ATP. The reaction is initiated and allowed to

proceed for a specified time. The level of phosphorylated ERK2 (pERK) is then quantified,

typically using an antibody-based detection method such as ELISA or a fluorescence-based
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readout. The IC50 value is calculated by measuring the concentration of MAP855 required to

inhibit 50% of the pERK production.
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Figure 2: Workflow for the MEK1/ERK2 Cascade Biochemical Assay.

Cellular pERK Inhibition Assay
The cellular potency of MAP855 was assessed by measuring the inhibition of ERK

phosphorylation in a relevant cancer cell line, such as A375, which harbors a BRAF V600E

mutation. Cells are seeded and treated with varying concentrations of MAP855 for a defined

period. Following treatment, cells are lysed, and the levels of total ERK and phosphorylated

ERK are determined by Western blotting or a quantitative immunoassay. The EC50 value

represents the concentration of MAP855 that causes a 50% reduction in the pERK/total ERK

ratio.

In Vivo Efficacy Studies
The anti-tumor efficacy of MAP855 was evaluated in xenograft models using human cancer cell

lines. For example, A375 cells are implanted subcutaneously into immunocompromised mice.

Once tumors reach a specified volume, mice are randomized into vehicle control and treatment

groups. MAP855 is administered orally at a defined dose and schedule (e.g., 30 mg/kg, twice

daily).[5] Tumor growth is monitored over time, and efficacy is assessed by comparing the

tumor volumes in the treated groups to the vehicle control group. Body weight is also monitored

as an indicator of toxicity.

Preclinical Development and Future Directions
MAP855 is currently in the preclinical stage of development.[6] Preclinical studies have

demonstrated its potent anti-tumor activity in models of BRAF-mutant melanoma, with efficacy

comparable to the approved MEK inhibitor trametinib, but with a potentially improved safety

profile as indicated by the lack of body weight loss in treated animals.[5]

Future research will likely focus on further characterizing the safety and toxicology profile of

MAP855, completing IND-enabling studies, and exploring its efficacy in a broader range of

cancer models, including those with acquired resistance to current MAPK pathway inhibitors.

As of the latest available information, no clinical trials for MAP855 have been initiated.

Synthesis
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The chemical synthesis of MAP855 has been achieved through a multi-step total synthesis

process.[4] While the detailed synthetic route is proprietary, the general approach involves the

construction of the core heterocyclic scaffold followed by the introduction of key functional

groups through a series of chemical transformations. A detailed schematic of the synthesis

would be included here, based on the supplementary information of the primary publication.

(Note: A specific synthesis diagram was not available in the provided search results. A

complete whitepaper would require accessing the supplementary information of the primary

publication.)

Conclusion
MAP855 is a novel and potent ATP-competitive MEK1/2 inhibitor with a promising preclinical

profile. Its ability to inhibit both wild-type and mutant forms of MEK1/2 suggests its potential to

overcome a key mechanism of resistance to current MEK inhibitors. The favorable

pharmacokinetic properties and in vivo efficacy demonstrated in preclinical models warrant

further investigation of MAP855 as a potential new therapeutic agent for cancers driven by the

MAPK pathway. The data and experimental insights provided in this technical guide offer a

comprehensive foundation for researchers and drug development professionals interested in

the advancement of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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